2-Ethyl-5,6-dihydro-4H-1,3-oxazine
Description
Properties
CAS No. |
10431-91-1 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-ethyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C6H11NO/c1-2-6-7-4-3-5-8-6/h2-5H2,1H3 |
InChI Key |
ZGVNMBZCASZFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCCO1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 2 Ethyl 5,6 Dihydro 4h 1,3 Oxazine and Its Analogues
Ring-Opening and Polymerization Reactions
The strained nature of the oxazine (B8389632) ring in 2-ethyl-5,6-dihydro-4H-1,3-oxazine and its analogues makes them susceptible to ring-opening reactions, which can be harnessed to produce a range of polymeric materials. These polymerization reactions can proceed through different mechanisms, leading to polymers with distinct structures and properties.
Cationic ring-opening polymerization (CROP) is a prominent method for the polymerization of cyclic imino ethers like 2-substituted-2-oxazolines, which are close structural analogues of this compound. nih.govwikipedia.org This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The polymerization is typically initiated by electrophilic species, such as alkyl triflates or tosylates, which attack the nitrogen atom of the oxazine ring, leading to the formation of a cyclic oxazinium propagating species. nih.govvt.edu
The living nature of the CROP of 2-oxazolines, a characteristic that allows for the controlled growth of polymer chains, has been extensively studied. vt.edu This "living" polymerization enables the synthesis of block copolymers by the sequential addition of different monomers. rsc.org For instance, the CROP of 2-ethyl-2-oxazoline (B78409) has been used to create block copolymers with poly(4-vinylpyridine), resulting in pH-responsive materials. rsc.org
The choice of initiator plays a crucial role in the CROP process. While initiators like methyl triflate can lead to well-controlled polymerizations with low polydispersity, others, such as those containing halides, may result in broader molecular weight distributions. vt.edu The reaction conditions, including temperature and solvent, also significantly influence the polymerization kinetics and the properties of the resulting polymer. nih.gov
In addition to CROP, 2-substituted-5,6-dihydro-4H-1,3-oxazines can undergo isomerization polymerization. This type of polymerization involves the ring-opening of the monomer followed by a rearrangement to form a linear polymer with a different repeating unit structure than that obtained through CROP. Kinetic studies have been performed on the ring-opening isomerization polymerization of unsubstituted 5,6-dihydro-4H-1,3-oxazine and 2-phenyl-5,6-dihydro-4H-1,3-oxazine. acs.orgacs.org These studies provide insights into the mechanism and factors influencing the polymerization process. The specific details of the isomerization polymerization of the 2-ethyl analogue have not been as extensively reported, but the behavior of related compounds suggests it is a viable polymerization pathway.
The versatility of this compound and its analogues is further demonstrated through their ability to participate in copolymerization reactions. While specific studies on the copolymerization of this compound with acrylamide (B121943) are not widely documented, the copolymerization of the closely related 2-ethyl-2-oxazoline with various monomers has been explored. For example, segmented copolymer networks have been synthesized by the UV-induced radical copolymerization of poly(2-ethyl-2-oxazoline)-α,ω-diacrylate with comonomers like 2-hydroxyethyl methacrylate, hydroxypropyl acrylate, and methyl methacrylate. nih.gov These studies highlight the potential to create novel materials with tailored properties by combining the characteristics of different polymer segments.
The cationic ring-opening polymerization of 2-ethyl-2-oxazoline is a well-established method for the synthesis of poly(2-ethyl-2-oxazine) (PEtOx). nih.govrsc.org PEtOx is a water-soluble and biocompatible polymer that has garnered significant interest for biomedical applications. wikipedia.org The synthesis is typically carried out using initiators like methyl triflate, and the polymerization proceeds via a living mechanism, allowing for the preparation of polymers with controlled molecular weights and architectures, including block copolymers and functional prepolymers. vt.edunih.gov The synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond has also been achieved by combining CROP with reversible thiol/disulfide exchange chemistry. rsc.org
| Polymerization Method | Monomer | Resulting Polymer | Key Features |
| Cationic Ring-Opening Polymerization (CROP) | 2-Ethyl-2-oxazoline | Poly(2-ethyl-2-oxazoline) (PEtOx) | Living polymerization, controlled molecular weight, block copolymer synthesis. vt.edursc.orgnih.gov |
| Isomerization Polymerization | 5,6-Dihydro-4H-1,3-oxazine | Poly(N-formyl-1,3-propyleneimine) | Ring-opening with rearrangement. acs.org |
| Radical Copolymerization | PEtOx-diacrylate and Methacrylates | Segmented Copolymer Networks | Combination of properties from different polymer segments. nih.gov |
Functional Group Transformations on the 2-Ethyl Substituent
The 2-ethyl group of this compound provides a handle for further chemical modifications, allowing for the introduction of new functionalities and the synthesis of a wider range of derivatives.
A key transformation of the 2-ethyl substituent is the α-chlorination, which can be effectively achieved using t-alkyl hypochlorites. google.com This method provides a high-yield route to α-chlorinated derivatives of 2-alkyl-5,6-dihydro-4H-1,3-oxazines. The reaction involves contacting the 2-alkyl-substituted oxazine with a t-alkyl hypochlorite (B82951), such as t-butyl hypochlorite, in the liquid phase. google.com This process is a significant improvement over previous methods that utilized chlorine gas and an acid acceptor, which often resulted in lower yields. google.com
The reaction is typically conducted at a temperature below the thermal decomposition temperature of the t-alkyl hypochlorite. google.com The stoichiometry of the reaction requires one mole of the hypochlorite for each hydrogen atom to be replaced on the α-carbon of the 2-alkyl group. google.com This selective chlorination at the α-position opens up possibilities for subsequent nucleophilic substitution reactions, enabling the introduction of a variety of functional groups.
| Reactant | Reagent | Product | Reaction Conditions | Yield |
| 2-Methyl-2-oxazoline (B73545) | t-Butyl hypochlorite | 2-Chloromethyl-2-oxazoline | Carbon tetrachloride, 23°C, 19 hours, dark | ~95% google.com |
Heterocyclic Ring Reactivity of this compound and its Analogues
The reactivity of the 5,6-dihydro-4H-1,3-oxazine ring is dominated by the chemistry of the endocyclic carbon-nitrogen double bond (C=N). This imine-like functionality can be activated by protonation or Lewis acids, making the C2 carbon susceptible to nucleophilic attack and facilitating various transformations.
Acid-Catalyzed Amidoalkylation
While the acid-catalyzed condensation of a nitrile with a 1,3-amino alcohol (a Ritter-type reaction) is a common method for synthesizing 2-substituted-5,6-dihydro-4H-1,3-oxazines, the pre-formed heterocyclic ring itself exhibits characteristic reactivity under acidic conditions. The most fundamental reaction is acid-catalyzed hydrolysis.
In the presence of aqueous acid, the nitrogen atom of the oxazine ring is protonated, activating the C2 carbon towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening to yield the corresponding N-(3-hydroxypropyl)amide. For the parent compound, this results in N-(3-hydroxypropyl)propanamide. This reaction is essentially the reverse of the cyclization step in its synthesis.
Under certain conditions, such as in the presence of malonic acetic acid, this compound can undergo more complex acid-induced rearrangements, including retro-Asinger reactions to form tricyclic compounds. wikipedia.org
Inverse Demand Diels-Alder Reactions
The Inverse Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile. researchgate.net This reaction is particularly useful for synthesizing heterocyclic compounds. researchgate.netscispace.com The reactivity in IEDDA reactions is governed by the frontier molecular orbitals (FMO) of the reactants; specifically, it involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. researchgate.net
Heterodienes, such as 1-oxa-1,3-butadienes containing electron-withdrawing groups, readily participate in IEDDA reactions with electron-rich alkenes (e.g., enol ethers) to form dihydropyran rings. scispace.com However, the participation of the C=N bond within the pre-formed this compound ring system as either a diene or a dienophile in IEDDA reactions is not well-documented in the surveyed scientific literature. While azadienes like 1,2,4,5-tetrazines are classic examples of electron-deficient dienes used in IEDDA, the isolated imine functionality within the oxazine ring does not possess the required conjugated diene structure to act as the 4π component. acs.org
S(N)2' Reactions with Organometallic Reagents (e.g., Grignard Reagents)
While the 5,6-dihydro-4H-1,3-oxazine ring is generally found to be inert to direct attack by Grignard reagents, functionalized analogues can undergo highly stereoselective reactions. researchgate.net Specifically, 6-vinyl-5,6-dihydro-4H-1,3-oxazines have been shown to react with a variety of Grignard reagents (RMgX) in the presence of a copper cyanide (CuCN) catalyst. researchgate.net
This reaction proceeds via a conjugate addition mechanism known as an S(N)2' reaction, where the nucleophile adds to the vinyl group at the terminus, inducing a migration of the double bond and displacement of the heterocyclic ring, which acts as a leaving group after subsequent workup. A key finding is that these reactions exhibit high trans selectivity in the formation of the new double bond. researchgate.net This process provides an efficient pathway for the asymmetric synthesis of important molecules like D-threo-N-acetylsphingosine. researchgate.net
Below is a table summarizing the S(N)2' reaction of a 6-vinyl-5,6-dihydro-4H-1,3-oxazine analogue with various Grignard reagents.
Table 1: S(N)2' Reactions of a 6-Vinyl-5,6-dihydro-4H-1,3-oxazine Analogue with Grignard Reagents
| Grignard Reagent (RMgX) | Product Structure (Post-hydrolysis) | Stereoselectivity |
|---|---|---|
| CH₃MgBr | Allylic amine with terminal methyl group | High trans |
| C₂H₅MgBr | Allylic amine with terminal ethyl group | High trans |
| PhMgBr (Phenylmagnesium bromide) | Allylic amine with terminal phenyl group | High trans |
Note: This table is a representation of the types of transformations possible as described in the literature.
Aza-Wittig Reactions
The Aza-Wittig reaction is a powerful transformation that involves the reaction of an iminophosphorane (aza-ylide) with a carbonyl compound to form an imine and a phosphine (B1218219) oxide. wikipedia.org The intramolecular version of this reaction is a widely used strategy for the synthesis of nitrogen-containing heterocycles. researchgate.netscispace.com
The direct participation of the C=N bond of this compound in an aza-Wittig reaction is not a typical pathway. However, functionalized oxazine derivatives can serve as precursors for intramolecular aza-Wittig reactions. For instance, an N-vinylic phosphazene can react with ethyl glyoxalate to produce a 5,6-dihydro-2H-1,3-oxazine derivative in a regio- and stereoselective manner. researchgate.net
For a pre-formed oxazine to undergo such a reaction, it would need to be converted into a substrate containing both the requisite iminophosphorane (or its azide (B81097) precursor) and a carbonyl group within the same molecule. A hypothetical pathway could involve:
Functionalization of the oxazine, for example, creating a derivative with a carbonyl group on a side chain.
Ring-opening of the oxazine to unmask an azide-functionalized intermediate.
Reaction with a phosphine (a Staudinger reaction) to generate an iminophosphorane.
Subsequent intramolecular cyclization onto the tethered carbonyl group to form a new heterocyclic system.
This type of tandem Staudinger/intramolecular aza-Wittig reaction is a known strategy for building complex molecular architectures. lookchem.com
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving the 5,6-dihydro-4H-1,3-oxazine ring is a critical aspect that dictates the three-dimensional structure of the products.
A prominent example of stereocontrol is observed in the S(N)2' reactions of 6-vinyl-5,6-dihydro-4H-1,3-oxazines with organometallic reagents. As mentioned, the addition of Grignard reagents in the presence of CuCN proceeds with high trans selectivity for the newly formed double bond. researchgate.net This stereochemical outcome is a key feature of the reaction mechanism, likely directed by the coordination of the copper catalyst and steric factors during the nucleophilic attack.
Furthermore, the stereochemistry of the oxazine ring itself, which is established during its synthesis, influences its conformation and reactivity. For instance, the intramolecular cyclization of N-thioacyl 1,3-amino alcohols to form 5,6-dihydro-4H-1,3-oxazines is highly stereospecific. The reaction proceeds with high efficiency for anti-N-thioacyl 1,3-amino alcohols to yield cis-5,6-dihydro-4H-1,3-oxazines, whereas the corresponding syn-alcohol gives a different product. researchgate.net This control over the initial ring stereochemistry is crucial for its use in subsequent stereoselective transformations.
Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Ethyl 5,6 Dihydro 4h 1,3 Oxazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Ethyl-5,6-dihydro-4H-1,3-oxazine, providing detailed information about the hydrogen and carbon frameworks.
¹H NMR Techniques
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. In a typical ¹H NMR spectrum, the methylene (B1212753) protons of the oxazine (B8389632) ring adjacent to the nitrogen atom (CH₂N) are observed at approximately 3.60 ppm. The methylene protons next to the oxygen atom (CH₂O) resonate further downfield, around 4.35 ppm. The protons of the central methylene group in the ring (CH₂CH₂CH₂) typically appear at about 1.97 ppm. The ethyl group at the 2-position gives rise to a characteristic quartet for the methylene protons and a triplet for the methyl protons, with their exact chemical shifts depending on the solvent and experimental conditions.
Table 1: Representative ¹H NMR Chemical Shifts for the this compound Ring System
| Proton Assignment | Representative Chemical Shift (δ, ppm) |
| CH₂O | ~4.35 |
| CH₂N | ~3.60 |
| CH₂CH₂CH₂ | ~1.97 |
¹³C NMR Techniques
Table 2: Key ¹³C NMR Chemical Shift for this compound
| Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| OCN | ~154.7 |
Advanced NMR Experiments for Stereochemical Studies
While specific data on advanced NMR experiments for the stereochemical studies of this compound itself is not extensively detailed in the provided search results, the use of such techniques is crucial for related and more complex oxazine derivatives. For instance, Nuclear Overhauser Effect (NOE) experiments are instrumental in confirming substitution patterns and spatial relationships between different parts of the molecule, such as between the ethyl group and the oxazine ring protons. In the broader context of dihydro-1,3-oxazine derivatives, stereochemical studies are vital for understanding their biological activity and chemical reactivity. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a characteristic absorption band for the carbon-nitrogen double bond (C=N) of the oxazine ring is observed in the range of 1648–1665 cm⁻¹. This peak is a key diagnostic tool for distinguishing oxazines from related heterocycles. Other characteristic peaks corresponding to C-H and C-O stretching and bending vibrations would also be present, further confirming the structure of the compound. For some benzoxazine (B1645224) derivatives, a characteristic peak for the oxazine ring has been noted around 918-920 cm⁻¹. researchgate.net
X-Ray Crystallography for Conformational Analysis of Derivatives
Chromatographic Methods for Reaction Monitoring and Purification (e.g., TLC)
Chromatographic techniques are fundamental in the synthesis of this compound, serving the dual purpose of real-time reaction monitoring and subsequent purification of the target compound from starting materials, byproducts, and catalysts. Thin-Layer Chromatography (TLC) is a swift and effective method for tracking the consumption of reactants and the formation of the product, while column chromatography, including flash chromatography, is employed for preparative scale purification.
Thin-Layer Chromatography (TLC)
TLC is an essential tool for the qualitative analysis of the reaction mixture during the synthesis of 2-substituted-5,6-dihydro-4H-1,3-oxazines. The choice of the mobile phase is critical for achieving good separation of the components on the TLC plate, which is typically coated with silica (B1680970) gel. For the analysis of related 2-substituted-5,6-dihydro-4H-1,3-oxazines, a common mobile phase system is a mixture of ethyl acetate (B1210297) and hexane (B92381). The progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
A typical mobile phase composition for monitoring the synthesis of 2-substituted-5,6-dihydro-4H-1,3-oxazines is a 3:2 mixture of ethyl acetate and hexane. Visualization of the spots on the TLC plate can be achieved under UV light or by using a suitable staining agent.
Column Chromatography
For the purification of this compound and its analogs, column chromatography is the method of choice. Silica gel is commonly used as the stationary phase due to its ability to separate compounds based on polarity. The selection of the eluent system is crucial for effective separation.
In the purification of 2-substituted-5,6-dihydro-4H-1,3-oxazines, a mixture of ethyl acetate and hexane is often employed as the eluent. For instance, a 2:3 mixture of ethyl acetate and hexane has been successfully used to purify 2-(3-chlorophenyl)-5,6-dihydro-4H-1,3-oxazine by silica gel column chromatography.
Flash Chromatography
Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the eluent, is also utilized for the purification of related compounds. For example, 2-benzyl-5,6-dihydro-4H-1,3-oxazine has been purified using flash chromatography with a gradient of cyclohexane (B81311) and ethyl acetate. This technique allows for a faster and more efficient separation compared to traditional gravity-fed column chromatography.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a high-resolution separation method for the analysis and purification of this compound. A reverse-phase HPLC method has been developed for the analysis of the closely related compound, Oxazole, 2-ethyl-4,5-dihydro-. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Chromatographic Conditions for Analysis and Purification
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Application | Compound |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate : Hexane (3:2) | Reaction Monitoring | 2-substituted-5,6-dihydro-4H-1,3-oxazines |
| Column Chromatography | Silica Gel | Ethyl Acetate : Hexane (2:3) | Purification | 2-(3-chlorophenyl)-5,6-dihydro-4H-1,3-oxazine |
| Flash Chromatography | Silica Gel | Cyclohexane / Ethyl Acetate (gradient) | Purification | 2-benzyl-5,6-dihydro-4H-1,3-oxazine |
| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Analysis/Purification | Oxazole, 2-ethyl-4,5-dihydro- sielc.com |
Theoretical and Computational Investigations of Dihydro 1,3 Oxazine Systems
Conformational Analysis and Ring Dynamics
The six-membered dihydro-1,3-oxazine ring is not planar and exists in various conformations. Computational studies, combined with experimental data from methods like dipole moment measurements, have been employed to determine the most stable conformations of dihydro-1,3-oxazine derivatives. For related dihydro-1,3-benzoxazines and dihydro-1,3-naphthoxazines, a "semi-chair" conformation has been identified as the most probable spatial arrangement. capes.gov.br In this conformation, the substituent on the nitrogen atom tends to occupy a quasi-axial position. capes.gov.br
The specific compound, 2-Ethyl-5,6-dihydro-4H-1,3-oxazine, belongs to the class of 2-oxazolines, which are precursors for poly(2-oxazoline)s. The conformational properties of these resulting polymers, such as poly(2-ethyl-2-oxazoline) (PEtOx), have been extensively studied. These polymers are generally classified as flexible-chain polymers. rsc.org
| Polymer | Kuhn Segment Length (A) | Polymer Chain Diameter (d) | Solvent Conditions | Reference |
|---|---|---|---|---|
| Poly(2-ethyl-2-oxazoline) (PEtOx) | 1.8 ± 0.3 nm | 0.7 ± 0.4 nm | Phosphate Buffered Saline (PBS) at 37 °C | rsc.org |
| Poly(2-methyl-2-oxazoline) (PMeOx) | 1.7 nm | 0.4 nm | Phosphate Buffered Saline (PBS) at 37 °C | mdpi.comnih.gov |
| Poly-2-isopropyl-2-oxazoline (PiPrOx) | 2.0 nm | Not Specified | Ethanol | rsc.org |
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to oxazine (B8389632) derivatives to understand their stability, reactivity, and reaction mechanisms.
Quantum chemical calculations are instrumental in elucidating reaction mechanisms. For instance, in the formation of complex oxazine-containing heterocyclic systems, calculations have shown that the preferred reaction pathway involves the attack of a hydroxyl anion followed by the closure of the oxazine ring. researchgate.net
The most significant reaction of this compound is its cationic ring-opening polymerization (CROP) to form PEtOx. The general mechanism for CROP of 2-oxazolines involves three main steps: initiation, propagation, and termination. researchgate.netnih.gov
Initiation: An electrophile attacks the nitrogen atom of the 2-oxazoline ring, forming a cyclic oxazolinium cation. researchgate.netnih.gov
Propagation: Monomer molecules are sequentially added to the growing polymer chain via nucleophilic attack of the monomer's nitrogen on the "living" cationic chain-end. researchgate.netnih.gov
Termination: The process is concluded by the addition of a nucleophilic terminating agent that reacts with the cationic chain-end. researchgate.net
The driving force for this polymerization is the enthalpic gain from the isomerization of the cyclic imino ether into the more stable tertiary amide structure of the polymer backbone. nih.gov
The nature of the substituent at the 2-position of the oxazoline (B21484) ring significantly influences its reactivity during polymerization. A theoretical and experimental study on the CROP of 2-propyl-2-oxazolines revealed that the polymerization rate constant (k_p) decreases in the order: 2-cyclopropyl > 2-n-propyl > 2-isopropyl. researchgate.net DFT-based calculations confirmed this trend, indicating that the observed reactivity is primarily dictated by electrostatic effects. researchgate.net Specifically, the nucleophilicity of the monomer, measured by the negative charge on the nitrogen atom, was found to be the driving factor. researchgate.net
Comparing 2-methyl- and 2-ethyl-substituted oxazines, the ethyl group in this compound has different steric and electronic properties than a methyl group, which impacts its copolymerization behavior. For example, while 2-methyl-2-oxazoline (B73545) can form alternating copolymers with acrylamide (B121943), the ethyl-substituted variant shows distinct regio-specificity in its reactions.
Molecular Modeling of Polymer Structures
Molecular modeling is used to simulate the behavior of polymers derived from this compound, providing details about their three-dimensional structure and dynamics in solution.
Poly(2-ethyl-2-oxazoline) (PEtOx) is a water-soluble polymer whose behavior in solution has been thoroughly investigated using a combination of experimental techniques and theoretical modeling. rsc.orgresearchgate.net Hydrodynamic studies, including viscometry, dynamic light scattering (DLS), and analytical ultracentrifugation, provide data that can be used to determine key conformational parameters. rsc.orgresearchgate.net
The relationship between the polymer's molecular weight (M) and its hydrodynamic properties, such as intrinsic viscosity ([η]), sedimentation coefficient (s₀), and diffusion coefficient (D₀), is described by the Kuhn–Mark–Houwink–Sakurada (KMHS) equations. mdpi.comnih.gov
| Polymer | Equation | Solvent Conditions | Reference |
|---|---|---|---|
| Poly(2-ethyl-2-oxazoline) (PEtOx) | [η] = 0.045 × M0.62 | PBS at 37 °C | rsc.org |
| s₀ = 0.010 × M0.46 | |||
| D₀ = 1750 × M-0.54 | |||
| Poly(2-methyl-2-oxazoline) (PMeOx) | [η] = 0.015 × M0.77 | PBS at 37 °C | nih.govbohrium.com |
| s₀ = 0.019 × M0.42 | |||
| D₀ = 2600 × M-0.58 |
The scaling indices in these equations indicate the conformation of the polymer in a given solvent. For PEtOx in PBS at 37 °C, the exponents correspond to a coil conformation in a thermodynamically good solvent. rsc.org As the temperature increases, PEtOx macromolecules in PBS undergo a transition from a swollen coil to a more collapsed state, reaching theta-conditions around 55 °C before precipitating at higher temperatures. rsc.org This demonstrates a direct influence of thermosensitivity on the rigidity and conformation of the polymer chain. rsc.org
Intramolecular Density and Shape Symmetry
Conformational Analysis and Ring Puckering
The 5,6-dihydro-4H-1,3-oxazine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Due to the presence of sp3-hybridized carbon atoms at positions 4, 5, and 6, the ring is not planar and adopts a puckered conformation to minimize steric strain. Theoretical and computational studies on related 5,6-dihydro-4[H]-1,2-oxazines suggest that the most stable conformation is a distorted semi-chair . rsc.org In this arrangement, one of the carbon atoms significantly deviates from the plane formed by the C=N double bond. rsc.org By analogy, it is highly probable that this compound also adopts a similar semi-chair or a related twisted-chair conformation.
In some related heterocyclic systems, such as certain oxadiazine derivatives, a "flattened envelope" conformation has been observed. nih.gov This suggests that the conformational landscape of these six-membered rings can be influenced by the nature and position of substituents. The ethyl group at the 2-position of this compound will have a significant impact on the preferred conformation, influencing the puckering of the ring to accommodate its steric bulk.
Intramolecular Density and Electronic Properties
The distribution of electron density within the this compound molecule is dictated by the electronegativity of the heteroatoms and the nature of the chemical bonds. The oxygen atom, being the most electronegative atom in the ring, will exhibit the highest electron density, creating a region of negative electrostatic potential. The nitrogen atom will also draw electron density, though to a lesser extent than oxygen.
While specific molecular electrostatic potential (MEP) maps for this compound are not available in the searched literature, general principles of organic chemistry allow us to predict the key features. The areas around the oxygen and nitrogen atoms would be characterized by negative potential (red/yellow in a typical MEP map), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the ethyl group and the methylene (B1212753) groups of the ring would exhibit positive potential (blue in an MEP map).
Shape and Symmetry
The presence of the ethyl group at the C2 position and the puckered nature of the dihydro-1,3-oxazine ring mean that this compound is an asymmetric molecule. It does not possess any planes of symmetry or a center of inversion. This lack of symmetry is a common feature in such substituted heterocyclic systems and has important implications for its chiroptical properties and its interactions with other chiral molecules.
Basic computed properties for this compound and its unsubstituted and methyl-substituted analogs are presented in the table below. These values provide a quantitative basis for comparing their general molecular characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C6H11NO | 113.16 | 0.6 | 21.6 |
| 2-Methyl-5,6-dihydro-4H-1,3-oxazine | C5H9NO | 99.13 | 0.2 | 21.6 |
| 5,6-dihydro-4H-1,3-oxazine | C4H7NO | 85.11 | -0.2 | 21.6 |
Applications in Materials Science and Organic Synthesis
Role as Versatile Synthetic Intermediates
The dihydro-1,3-oxazine ring is a versatile functional group in organic synthesis, acting as a masked carbonyl or a precursor to other functionalities. This versatility extends to its 2-ethyl derivative, which can be employed in a variety of chemical transformations. These compounds are generally noted for their utility in the synthesis of more complex molecules. actascientific.com
Precursors to Ketones, Aldehydes, and Carboxylic Acids
The dihydro-1,3-oxazine moiety is widely recognized as a precursor to carbonyl compounds. The general class of dihydro-1,3-oxazines can be converted to aldehydes and ketones through hydrolysis of the oxazine (B8389632) ring. Although specific examples detailing the conversion of 2-ethyl-5,6-dihydro-4H-1,3-oxazine are not extensively documented in the reviewed literature, the established reactivity of the parent ring system suggests its utility in this capacity. The synthesis of aldehydes from dihydro-1,3-oxazines is a known transformation. This method can also be adapted for the synthesis of ketones.
Furthermore, while direct conversion of this compound to carboxylic acids is not explicitly detailed, the oxidation of aldehydes, which can be formed from the oxazine, is a standard synthetic route to carboxylic acids.
Stereoselective Synthesis of Olefins
The application of this compound in the stereoselective synthesis of olefins is not a prominently featured topic in the surveyed scientific literature. However, the broader class of 5,6-dihydro-4H-1,3-oxazines and related thiazines are involved in stereoselective reactions, suggesting the potential for such applications. researchgate.netresearchgate.net For instance, stereoselective syntheses of various substituted 4H-5,6-dihydro-1,3-thiazine derivatives have been reported. researchgate.net
Building Blocks for Complex Heterocyclic Systems
The 5,6-dihydro-4H-1,3-oxazine scaffold is a valuable starting material for the construction of more complex heterocyclic systems. researchgate.net These compounds can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form fused or spirocyclic systems. actascientific.commdpi.com For example, novel polysubstituted 5,6-dihydro-4H-1,3-oxazines can be synthesized through 1,4-cycloaddition of unactivated olefins with N-acyliminiums. researchgate.net These reactions can proceed with regio- and stereoselectivity, providing access to a diverse range of complex molecules. The reactivity of the oxazine ring allows for its transformation into other heterocyclic structures, making it a useful intermediate in synthetic chemistry. researchgate.net
Poly(2-ethyl-2-oxazine) in Polymer Science
This compound is the monomer precursor to poly(2-ethyl-2-oxazine), a polymer that has garnered interest for its unique properties and potential applications.
Synthesis of Linear and Star-Shaped Polymers
Linear and star-shaped architectures of poly(2-ethyl-2-oxazine) can be synthesized via cationic ring-opening polymerization (CROP) of the 2-ethyl-2-oxazine monomer. researchgate.net This method allows for good control over the polymer's molecular weight and structure. For the synthesis of star-shaped polymers, a core molecule, such as calix arene, is used as a multifunctional initiator. researchgate.net The "grafting-onto" approach can also be employed to create these star-shaped structures. researchgate.net
Table 1: Synthesis and Properties of Poly(2-ethyl-2-oxazine) Polymers
| Polymer Architecture | Synthesis Method | Core/Initiator Example | Molar Mass Range (g·mol⁻¹) | Key Properties |
|---|---|---|---|---|
| Linear | Cationic Ring-Opening Polymerization (CROP) | - | 2,500 - 38,000 researchgate.net | Flexible-chain polymer. researchgate.net |
| Star-Shaped | Cationic Ring-Opening Polymerization (CROP) | Calix arene researchgate.net | 5,100 - 23,000 researchgate.net | Compact structure with high intramolecular density. researchgate.net |
The resulting polymers have been characterized by various methods to understand their hydrodynamic and conformational behavior in solution. researchgate.net Linear poly(2-ethyl-2-oxazine) is described as a flexible-chain polymer, while the star-shaped variant exhibits a more compact structure due to the arms coiling to shield the core from the solvent. researchgate.net
Pseudo-Polypeptoid Formation
Poly(2-ethyl-2-oxazine) is classified as a pseudo-polypeptoid. researchgate.netresearchgate.net This classification arises from its structural similarity to polypeptides. mdpi.comnih.gov In polypeptides, the monomer units are linked by peptide bonds in the polymer backbone. In contrast, poly(2-oxazines) have a poly(N-acylethyleneimine) structure, where the amide group is part of the side chain. mdpi.com
This structural analogy to polypeptides is a key reason for the interest in poly(2-oxazolines) and poly(2-oxazines) as bio-inspired polymers. mdpi.comnih.gov The tertiary amide in the side chain provides high stability in biological environments compared to the more easily hydrolyzed peptide bonds in polypeptides. mdpi.com This stability, combined with tunable properties based on the side-chain, makes these polymers attractive for biomedical applications. researchgate.netnih.gov The conformational characteristics of star-shaped polypeptoids based on poly-2-alkyl-2-oxazines are influenced by the length of the polymer arms. researchgate.net
Potential as Stabilizers for Plastics and Chlorinated Solvents
The inherent basicity of the nitrogen atom in the 1,3-oxazine ring suggests that this compound could function as an effective acid scavenger. This property is particularly relevant in the stabilization of halogenated polymers, such as polyvinyl chloride (PVC), and chlorinated solvents, which are prone to degradation through the release of acidic byproducts like hydrogen chloride (HCl). While specific studies on the use of this compound for this purpose are not extensively documented in publicly available research, the general class of nitrogen-containing heterocyclic compounds is known to be employed as stabilizers in polymer formulations.
In the context of PVC, thermal and photo-oxidative degradation can lead to dehydrochlorination, resulting in discoloration, embrittlement, and a loss of mechanical properties. Acid scavengers are crucial components of stabilizer packages for PVC, as they neutralize the released HCl, thereby inhibiting further autocatalytic degradation. The non-nucleophilic basicity of this compound would allow it to trap acid without promoting undesirable side reactions.
Similarly, chlorinated solvents can degrade over time, especially in the presence of light, heat, and moisture, to form corrosive acidic species. The inclusion of an acid scavenger like this compound could enhance the long-term stability of these solvents, preventing damage to storage containers and ensuring their purity for various applications.
Further research, including performance testing in relevant polymer and solvent matrices, would be necessary to fully elucidate the efficacy of this compound as a stabilizer and to determine optimal concentrations and potential synergistic effects with other additives.
Design of Molecular Switches
The 1,3-oxazine ring system is a key component in the design of certain molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light (photochromism) or changes in pH (halochromism). While specific research on this compound in this application is limited, the fundamental principles of oxazine-based switches can be extrapolated to understand its potential.
The switching mechanism in these systems typically involves the cleavage of the C-O bond in the oxazine ring, leading to a ring-opened, planar, and more conjugated isomeric form. This structural change is accompanied by a significant alteration in the molecule's electronic and optical properties, such as a change in color or fluorescence.
For instance, in photochromic oxazines, irradiation with UV light can induce the ring-opening reaction, leading to the formation of a colored species. This colored state can then revert to the original colorless, ring-closed form either thermally or upon irradiation with visible light. The ethyl group at the 2-position of this compound could potentially influence the switching kinetics and the stability of the open and closed forms.
In the context of pH-activated switches, the nitrogen atom of the oxazine ring can be protonated in acidic conditions, which can either stabilize the closed form or, in some molecular designs, facilitate ring-opening. The basicity of the specific oxazine derivative is a critical factor in determining the pH range over which the switching occurs.
Derivatization and Analog Synthesis of 2 Ethyl 5,6 Dihydro 4h 1,3 Oxazine
Synthesis of Substituted Oxazine (B8389632) Derivatives
The synthesis of substituted 5,6-dihydro-4H-1,3-oxazine derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at the 2-position or on other parts of the heterocyclic ring.
Modification at the 2-Position
The 2-position of the 5,6-dihydro-4H-1,3-oxazine ring is a common site for introducing structural diversity. Various alkyl and aryl groups can be installed, significantly altering the electronic and steric properties of the molecule.
One prevalent method for synthesizing 2-substituted derivatives is the condensation of 3-amino-1-propanol with carboxylic acids or their derivatives. researchgate.net For instance, the reaction of 3-aminopropanol with a range of aromatic carboxylic acids under microwave irradiation and solvent-free conditions provides a convenient route to 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines in moderate to good yields. researchgate.net This method offers an efficient alternative to classical protocols that use acid halides or nitriles. researchgate.net
Alternative synthetic routes include the use of heteropolyacid catalysts like H₃PW₁₂O₄₀, which can enhance the selectivity for 2-aryl-5,6-dihydro-4H-1,3-oxazines by stabilizing transition states. For example, using this catalyst system can achieve an 85% yield for 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-oxazine. Palladium-catalyzed α-allylation presents another functionalization strategy, allowing for the introduction of allyl groups at the carbon adjacent to the 2-position substituent.
The choice of substituent at the 2-position has a notable impact on the reaction outcomes and compound properties. The synthesis of various 2-aryl derivatives demonstrates this relationship, where the nature of the aryl substituent influences the reaction yield.
Table 1: Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-oxazines via Microwave-Assisted Condensation
| Aryl Substituent (at 2-position) | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| 4-OCH₃C₆H₄ | 5 | 85 | researchgate.net |
| 4-CH₃C₆H₄ | 5 | 96 | researchgate.net |
| 2-CH₃C₆H₄ | 5 | 84 | researchgate.net |
| 4-ClC₆H₄ | 5 | 92 | researchgate.net |
Introduction of Other Substituents on the Ring System
Beyond the 2-position, substituents can be introduced at other locations on the 5,6-dihydro-4H-1,3-oxazine ring, leading to a wider array of analogues. Research has demonstrated the synthesis of derivatives with aromatic rings fused at the 5,6-positions. nih.gov These compounds have been investigated for their biological activities. nih.gov
A notable synthetic strategy involves the catalyzed cyclization of aryl chalcones with urea (B33335) to produce 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines. researchgate.net This reaction, which can be facilitated by catalysts like SiO₂:H₃PO₄ under microwave irradiation, allows for the introduction of substituents at both the 4- and 6-positions of the oxazine ring, as well as an amino group at the 2-position. researchgate.net This method has been shown to be efficient, with yields often exceeding 80%. researchgate.net
Further transformations of the 5,6-dihydro-4H-1,3-oxazine ring can lead to alkyl amino-substituted derivatives or ring-opened products, depending on the reaction conditions. capes.gov.br The synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides can be achieved through the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides. nih.gov
Structure-Reactivity Relationships in Analogue Series
The relationship between the chemical structure of 2-ethyl-5,6-dihydro-4H-1,3-oxazine analogues and their reactivity is a critical aspect of their chemistry. The nature of the substituent at the 2-position significantly influences the compound's properties. For example, replacing the ethyl group with a smaller methyl group reduces steric hindrance. Conversely, the absence of a 2-alkyl group, as in the unsubstituted 5,6-dihydro-4H-1,3-oxazine, leads to decreased lipophilicity. These modifications can impact how the molecule interacts in various chemical and biological systems.
In synthetic reactions, electron-donating substituents on the amide precursor have been found to influence the efficiency of autocyclization to form 5,6-dihydro-4H-1,3-oxazine hydrobromides. nih.gov Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as 1,3,4-oxadiazol-2(3H)-ones, have shown that the nature and position of substituents on aryl rings attached to the core heterocycle are crucial for their biological inhibitory activity. researchgate.net For instance, the inclusion of halogen atoms can be favorable, while substitution at the ortho position of a phenyl ring may not be well-tolerated. researchgate.net Similar principles can be extrapolated to the design and synthesis of novel oxazine derivatives.
Table 2: Impact of 2-Position Substituent on Oxazine Properties
| Compound | Substituent at 2-Position | Key Structural Difference/Impact | Reference |
|---|---|---|---|
| This compound | Ethyl | Baseline for comparison. | |
| 2-Methyl-5,6-dihydro-4H-1,3-oxazine | Methyl | Lower steric hindrance compared to the ethyl group. | |
| 5,6-Dihydro-4H-1,3-oxazine | Hydrogen (unsubstituted) | Reduced lipophilicity (LogP). | |
| 2-Aryl-5,6-dihydro-4H-1,3-oxazines | Aryl groups | Influences electronic properties and reaction yields. | researchgate.net |
Chemo- and Regioselectivity in Derivatization Reactions
Chemo- and regioselectivity are important considerations in the synthesis of complex this compound derivatives. Achieving control over the reaction site and the spatial arrangement of atoms is crucial for obtaining the desired product.
An example of a highly regioselective reaction is the synthesis of 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines from aryl chalcones and urea, which selectively forms the 1,3-oxazine ring with specific substitution patterns at positions 2, 4, and 6. researchgate.net Similarly, the reaction of conjugated phosphazenes with ethyl glyoxalate can afford 5,6-dihydro-2H-1,3-oxazines in a regio- and stereoselective manner. researchgate.net
The choice of catalyst can also play a pivotal role in directing the selectivity of a reaction. As mentioned, heteropolyacid catalysts can improve the selectivity for 2-aryl-5,6-dihydro-4H-1,3-oxazines, helping to avoid the formation of side products like tetrahydropyrimidines. Furthermore, the S(N)2' reaction of 6-vinyl-5,6-dihydro-4H- researchgate.netcapes.gov.broxazines with Grignard reagents in the presence of a copper cyanide catalyst exhibits high trans selectivity in the formation of the double bond. researchgate.net
The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is another powerful tool for the regioselective synthesis of heterocyclic rings. wikipedia.org The inverse-electron-demand hetero-Diels-Alder reaction of olefins with in-situ generated N-Boc-formaldimine, for example, provides a highly enantioselective route to 1,3-oxazinan-2-ones, which are valuable precursors to 1,3-amino alcohols. acs.org This highlights how pericyclic reactions can be employed to control the regiochemistry of ring formation in the synthesis of oxazine-like structures. acs.org
Q & A
Q. What are the common synthetic routes to 2-ethyl-5,6-dihydro-4H-1,3-oxazine, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions. Key methodologies include:
- Asinger Reaction : Acid-induced retro-Asinger followed by Asinger condensation using precursors like 2-ethyl-5,6-dihydro-5,5-dimethyl-2H-1,3-oxazine and malonic acetic acid. This yields tricyclic derivatives with comparable efficiency to literature methods .
- Intramolecular Cyclo-O-alkylation : Base-mediated (e.g., NaH) cyclization of N-(3-bromopropyl)amides, forming peptidomimetics. Reaction kinetics follow first-order rates, with half-lives dependent on H-bonding interactions and solvent conditions (e.g., CDCl₃ at 32°C) .
- Microwave-Assisted Cyclization : Using polyphosphoric acid (PPA) esters under solvent-free conditions, this method achieves rapid synthesis (minutes) with high yields, avoiding traditional reflux setups .
Key Variables : Temperature, acid/base strength, and solvent polarity critically affect reaction efficiency. For example, NaH-mediated cyclization is faster (1–5.5 hours) compared to thermal methods .
Q. How is this compound characterized structurally?
Structural elucidation relies on:
- NMR Spectroscopy : Distinct signals include δ ~1.97 ppm (CH₂CH₂CH₂), δ ~3.60 ppm (CH₂N), and δ ~4.35 ppm (CH₂O) in H NMR. C NMR shows peaks for oxazine carbons at δ ~154.7 ppm (OCN) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 167.25 for C₁₀H₁₇NO) confirm molecular weight .
- X-Ray Crystallography : Used to validate bond angles and ring conformation in derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in hetero-Diels-Alder reactions?
In reactions with enimides and N-acylimines, the oxazine acts as a dienophile. Steric hindrance from the ethyl group slows reactivity, while electron-donating substituents enhance electrophilicity at the oxazine’s C=N bond. Brønsted acid catalysts (e.g., triflic acid) promote regioselective rearrangements to pyrimido[2,1-a]isoindoles, confirmed by H NMR monitoring of intermediates .
Methodological Insight : Optimize acid concentration (0.5–1.0 equiv.) to balance reaction rate and byproduct formation.
Q. What contradictions exist in kinetic data for autocyclization of N-(3-bromopropyl)amides to form 2-alkyl-5,6-dihydro-4H-1,3-oxazines?
Contradictions arise in reported half-lives due to:
- Solvent Effects : Autocyclization in CDCl₃ (60 mM, 32°C) proceeds faster (t₁/₂ = 1–5.5 hours) than in polar aprotic solvents like DMF .
- H-Bonding Influence : Proximity of H-bond donors (e.g., amide NH) to acceptors (e.g., carbonyl) accelerates cyclization, but competing intermolecular interactions in crowded systems slow kinetics .
Resolution : Use time-dependent H NMR to track reaction progress under controlled conditions.
Q. How can this compound be functionalized for peptidomimetic applications?
- C-Terminal Modification : Introduce imidate isosteres via cyclo-O-alkylation, stabilizing s-cis rotamers in Pro-containing peptides. This preserves H-bonding motifs critical for biological activity .
- Pd-Catalyzed α-Allylation : React with allyl halides (e.g., 2-benzyl-5,6-dihydro-4H-1,3-oxazine) using Pd(0) catalysts. Purify via flash chromatography (cyclohexane/ethyl acetate gradients) to isolate allylated derivatives in 72% yield .
Q. What analytical challenges arise in distinguishing this compound from its regioisomers?
Q. How do catalytic systems (e.g., H₃PW₁₂O₄₀) improve selectivity in oxazine synthesis?
Heteropolyacid catalysts enhance selectivity for 2-aryl-5,6-dihydro-4H-1,3-oxazines by stabilizing transition states via electrostatic interactions. For example, H₃PW₁₂O₄₀ achieves 85% yield for 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-oxazine, avoiding side products like tetrahydropyrimidines .
Optimization : Use 5 mol% catalyst loading in toluene at 80°C for 6 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
